2-Methyl-2-(5-methylthiophen-2-yl)propanal

Description

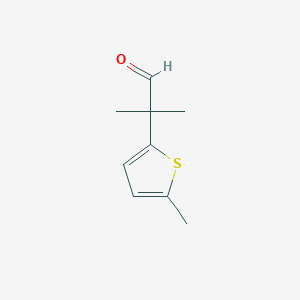

2-Methyl-2-(5-methylthiophen-2-yl)propanal is a branched aldehyde featuring a thiophene ring substituted with a methyl group at the 5-position. Its molecular formula is C₁₀H₁₂OS, with a molecular weight of 180.26 g/mol. The compound’s structure combines a propanal backbone with a 5-methylthiophen-2-yl substituent, conferring unique electronic and steric properties. Thiophene derivatives are widely studied for applications in pharmaceuticals, agrochemicals, and materials science due to their aromaticity and reactivity .

Properties

Molecular Formula |

C9H12OS |

|---|---|

Molecular Weight |

168.26 g/mol |

IUPAC Name |

2-methyl-2-(5-methylthiophen-2-yl)propanal |

InChI |

InChI=1S/C9H12OS/c1-7-4-5-8(11-7)9(2,3)6-10/h4-6H,1-3H3 |

InChI Key |

AWRZGEGJIHZJET-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(S1)C(C)(C)C=O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-Methyl-2-(5-methylthiophen-2-yl)propanal typically involves the following steps:

Starting Materials: The synthesis begins with thiophene derivatives and appropriate aldehydes.

Reaction Conditions: The reaction often requires specific catalysts and solvents to facilitate the formation of the desired product. Common conditions include the use of Lewis acids or bases to promote the reaction.

Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

2-Methyl-2-(5-methylthiophen-2-yl)propanal undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding acids or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the aldehyde group to an alcohol. Sodium borohydride (NaBH4) is a typical reducing agent used in these reactions.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, where substituents replace hydrogen atoms on the ring.

Scientific Research Applications

2-Methyl-2-(5-methylthiophen-2-yl)propanal has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: Researchers study this compound for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: The compound’s derivatives are explored for their therapeutic potential, particularly in drug development.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(5-methylthiophen-2-yl)propanal involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Agrochemical Chemistry

Aldicarb (CAS 116-06-3)

- Structure: Aldicarb, a carbamate pesticide, shares a propanal-derived backbone but replaces the thiophene ring with a methylthio (-S-CH₃) group. Its full IUPAC name is 2-Methyl-2-(methylthio)propanal O-((methylamino)carbonyl)oxime .

- Key Properties :

- Applications: Used as a systemic insecticide and nematicide, now restricted due to environmental persistence and acute toxicity .

Aldoxycarb (CAS 1646-87-3)

- Structure: The sulfonyl analog of aldicarb, with a methylsulfonyl (-SO₂-CH₃) group instead of methylthio. IUPAC name: 2-Methyl-2-(methylsulfonyl)propanal O-((methylamino)carbonyl)oxime .

- Key Properties :

- Applications : Broad-spectrum insecticide with improved hydrolytic stability compared to aldicarb .

Thiophene Derivatives

3-(5-Methylthiophen-2-yl)propiolic acid (CAS 177575-26-7) :

- 2-(5-Benzoylthiophen-2-yl)propanoic acid (CAS 33005-95-7): Contains a benzoyl-substituted thiophene and propanoic acid. Molecular weight: 274.33 g/mol . Applications: Non-steroidal anti-inflammatory drug (e.g., Tiaprofenic acid) .

Comparative Analysis Table

Biological Activity

2-Methyl-2-(5-methylthiophen-2-yl)propanal is an organic compound that has garnered interest in various fields due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 168.27 g/mol. Its structure features a propanal group attached to a methylthiophene, which may contribute to its biological activity.

Anticancer Properties

Research indicates that compounds containing thiophene moieties, similar to this compound, exhibit significant anticancer properties. For instance, studies have shown that derivatives of thiophene can induce apoptosis in cancer cells by activating specific signaling pathways.

Case Study:

A study published in the Journal of Medicinal Chemistry evaluated a series of thiophene derivatives for their cytotoxic effects against various cancer cell lines. Results indicated that compounds with a methyl group at the 5-position of the thiophene ring demonstrated enhanced antiproliferative activity (IC50 values in the low micromolar range) against colorectal cancer cells (HT-29) .

The proposed mechanism of action for this compound involves its interaction with cellular targets that regulate cell proliferation and apoptosis. It is hypothesized that the compound may inhibit key enzymes involved in cell cycle regulation or promote the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. For example, a study reported an IC50 value of approximately 18 µM against HT-29 cells, suggesting moderate potency .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HT-29 | 18 | Induction of apoptosis |

| A549 | 25 | ROS generation |

| MCF7 | 30 | Cell cycle arrest |

Structure-Activity Relationship (SAR)

The biological activity of compounds similar to this compound often correlates with their structural features. A SAR analysis revealed that modifications at the methyl group position significantly influence cytotoxicity. Compounds with electron-withdrawing groups at specific positions on the thiophene ring exhibited improved activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.